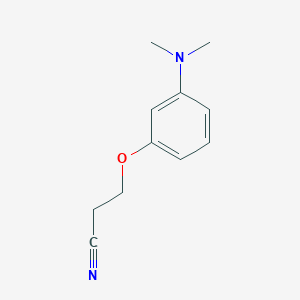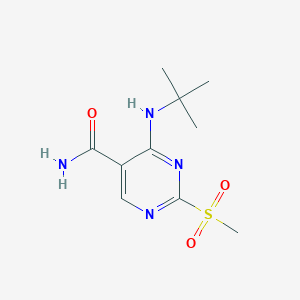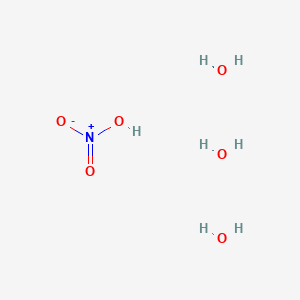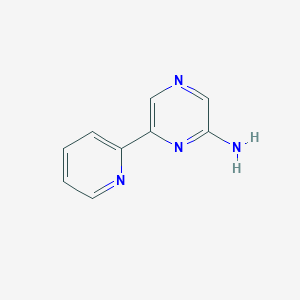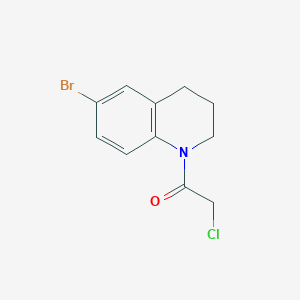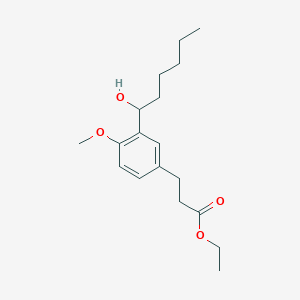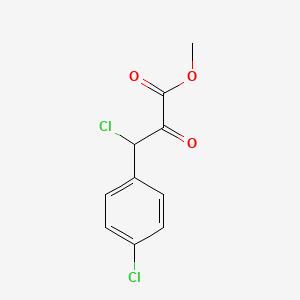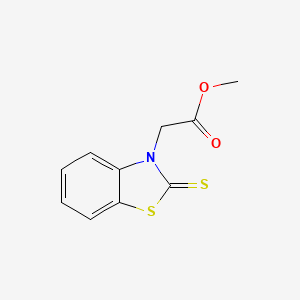![molecular formula C16H20N2O2S B8602518 CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester CAS No. 120205-51-8](/img/structure/B8602518.png)
CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acids are a class of organic compounds that are formally derived from carbamic acid (H2NCOOH) . They are used in a variety of applications, including the development of Thalidomide based PROTACs . They allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of carbamic acids often involves the reaction of ammonia with carbon dioxide at very low temperatures . This reaction also yields ammonium carbamate .Molecular Structure Analysis
The molecular structure of carbamic acids is planar . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis
Carbamic acids can undergo a variety of chemical reactions. For example, they can be deprotonated to yield a carbamate anion . Carbamate is also a term used for esters of carbamic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamic acids can vary widely depending on their specific structure. For example, carbamic acid itself has a molar mass of 61.040 g·mol −1 .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
120205-51-8 |
|---|---|
Produktname |
CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester |
Molekularformel |
C16H20N2O2S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)20-15(19)18-13(14-17-9-10-21-14)11-12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,19)/t13-/m0/s1 |
InChI-Schlüssel |
XKQIMMSGBAFRMN-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C2=NC=CS2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Amino-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B8602441.png)
